molecular formula C7H12BrN3O2S B359410 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide CAS No. 700350-63-6

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B359410
CAS No.: 700350-63-6
M. Wt: 282.16g/mol
InChI Key: VMFDAZYSNHEHHW-UHFFFAOYSA-N
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Description

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a chemical compound with the molecular formula C7H12BrN3O2S and a molecular weight of 282.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of bromine, sulfonamide, and multiple methyl groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves the bromination of a pyrazole derivative followed by sulfonamide formation. One common method involves the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper, along with ligands such as triphenylphosphine, are commonly used in coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: Products include different sulfonyl derivatives.

    Coupling Reactions: Products include biaryl or alkyl-aryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of multiple methyl groups and a sulfonamide group, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFDAZYSNHEHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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